Methyl perfluorobuten-3-oate

Descripción general

Descripción

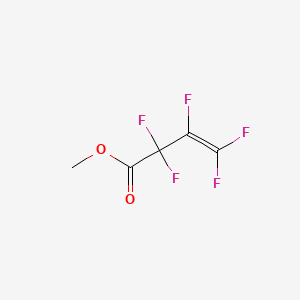

Methyl perfluorobuten-3-oate, also known as methyl 2,2,3,4,4-pentafluoro-3-butenoate, is an organic compound with the molecular formula C5H3F5O2. It is characterized by the presence of five fluorine atoms attached to a butenoate ester structure. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which make it highly stable and resistant to degradation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl perfluorobuten-3-oate can be synthesized through the esterification of 2,2,3,4,4-pentafluoro-3-butenoic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: Methyl perfluorobuten-3-oate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated alcohols.

Substitution: Various substituted perfluorobuten-3-oate derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

Methyl perfluorobuten-3-oate is characterized by the presence of five fluorine atoms attached to a butenoate ester structure. This configuration imparts significant stability and resistance to degradation, making it a valuable compound in various scientific investigations.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : this compound serves as a precursor for synthesizing more complex fluorinated compounds. Its unique structure allows chemists to create derivatives that can be utilized in various chemical reactions.

- Reactivity : The compound can undergo oxidation to form perfluorinated carboxylic acids and reduction to yield perfluorinated alcohols, further expanding its utility in chemical synthesis.

2. Biology

- Stability in Biological Systems : Due to its resistance to enzymatic degradation, this compound is used to study interactions between biological systems and fluorinated molecules. This application is crucial for understanding how such compounds behave in living organisms.

- Toxicological Studies : Research has indicated potential toxicity associated with perfluoroalkyl substances (PFAS), including this compound. Studies have explored its effects on bone mineral density and other health outcomes, highlighting the need for comprehensive risk assessments .

3. Medicine

- Drug Development : The compound is investigated as a precursor in the development of fluorinated pharmaceuticals. Its stability and unique properties make it an attractive candidate for creating drugs with enhanced efficacy and bioavailability .

- Therapeutic Applications : Research into fluorinated compounds often includes this compound due to its potential in improving drug delivery systems and targeting specific biological pathways .

4. Industry

- Fluorinated Polymers and Surfactants : this compound is utilized in producing high-performance materials such as fluorinated polymers and surfactants. These materials are known for their exceptional thermal stability and resistance to chemicals, making them suitable for coatings, electronics, and other advanced applications .

- Environmental Applications : The compound's properties are also being explored for use in environmental remediation technologies, particularly in addressing contamination from other PFAS compounds .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound as a building block for synthesizing novel fluorinated materials. Researchers successfully created derivatives that exhibited enhanced properties for use in coatings and adhesives.

Case Study 2: Toxicological Impact Assessment

Research conducted using data from the National Health Examination and Nutrition Surveys (NHANES) evaluated the health impacts of PFAS exposure, including this compound. Findings indicated significant associations between exposure levels and adverse health outcomes, emphasizing the importance of ongoing monitoring and risk assessment strategies .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of methyl perfluorobuten-3-oate involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis, releasing the active perfluorinated acid, which can then participate in further biochemical reactions. The pathways involved include ester hydrolysis and subsequent interactions with cellular components.

Comparación Con Compuestos Similares

Methyl perfluorobutyrate: Similar in structure but lacks the double bond present in methyl perfluorobuten-3-oate.

Methyl perfluoropropionate: Contains fewer fluorine atoms and a shorter carbon chain.

Methyl perfluorohexanoate: Has a longer carbon chain and more fluorine atoms.

Uniqueness: this compound is unique due to its combination of a double bond and multiple fluorine atoms, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and stable intermediates for further chemical synthesis.

Actividad Biológica

Methyl perfluorobuten-3-oate (MPFBO) is a perfluorinated compound that has garnered attention due to its potential biological activity and implications for human health and environmental safety. This article synthesizes available research findings on the biological activity of MPFBO, including its toxicokinetics, metabolic pathways, and potential health effects.

This compound is a fluorinated ester characterized by a perfluorinated carbon chain. Its chemical structure allows it to exhibit unique properties, such as high stability and resistance to degradation, which raises concerns about bioaccumulation and toxicity in living organisms.

Toxicokinetics

The toxicokinetics of MPFBO involve its absorption, distribution, metabolism, and excretion (ADME) in biological systems. Studies indicate that compounds similar to MPFBO may undergo rapid metabolism in vivo, leading to the formation of various metabolites that can exert biological effects.

- Absorption : Research suggests that perfluorinated compounds can be absorbed through oral, dermal, and inhalation routes. For example, studies involving related compounds demonstrated minimal dermal absorption but significant systemic exposure through oral administration .

- Metabolism : MPFBO is likely metabolized to perfluorinated carboxylic acids (PFCAs), which are known for their toxicological profiles. The metabolic pathways include the conversion of MPFBO into intermediate metabolites such as perfluorobutanoic acid (PFBA) and others .

- Excretion : The elimination half-life of similar compounds has been reported to range from hours to days in laboratory animals, indicating potential for accumulation in tissues if exposure is continuous .

In Vivo Studies

In vivo studies on related perfluorinated compounds provide insights into the potential biological effects of MPFBO:

- Hepatotoxicity : Animal studies have shown that exposure to perfluorinated compounds can lead to increased liver weight and histopathological changes in liver tissues, indicative of hepatotoxicity. For instance, significant increases in liver enzymes were observed following exposure to similar chemical structures .

- Endocrine Disruption : Some studies suggest that perfluorinated compounds may interfere with endocrine function, potentially affecting reproductive health. This is supported by findings indicating altered hormone levels and reproductive organ weights in exposed animals .

Environmental Impact

The environmental persistence of MPFBO raises concerns about its bioaccumulation in wildlife and potential trophic transfer through food webs. Studies indicate that aquatic organisms can accumulate high concentrations of these substances, leading to ecological consequences .

Summary Table of Biological Activity Findings

| Study/Source | Key Findings |

|---|---|

| NICNAS (2006) | Minimal dermal absorption; significant systemic exposure via oral route |

| Russell et al. (2015) | Rapid elimination with half-lives ranging from 1.3–15.4 hours |

| Butenhoff et al. (2012) | Indications of hepatotoxicity; increased liver weights in animal models |

| PMRA (2022) | Evidence of endocrine disruption; altered reproductive organ weights |

Propiedades

IUPAC Name |

methyl 2,2,3,4,4-pentafluorobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F5O2/c1-12-4(11)5(9,10)2(6)3(7)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKKPFXZCSUOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=C(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174564 | |

| Record name | Methyl perfluorobuten-3-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20562-79-2 | |

| Record name | Methyl perfluorobuten-3-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020562792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl perfluorobuten-3-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.